3-bromo-N-methylpyridin-2-amine

Medicinal chemistry Compound management High-throughput screening

3-Bromo-N-methylpyridin-2-amine (CAS 214977-38-5) is a halogenated aminopyridine derivative with the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol. It belongs to the class of 2-aminopyridines, a privileged scaffold in medicinal chemistry due to its ability to act as a hinge-binding motif in kinase inhibitors.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 214977-38-5
Cat. No. B1283642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-methylpyridin-2-amine
CAS214977-38-5
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC=N1)Br
InChIInChI=1S/C6H7BrN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9)
InChIKeyLXCXEEQZSDKPKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-methylpyridin-2-amine CAS 214977-38-5: Aminopyridine Building Block for Kinase-Focused Medicinal Chemistry


3-Bromo-N-methylpyridin-2-amine (CAS 214977-38-5) is a halogenated aminopyridine derivative with the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol . It belongs to the class of 2-aminopyridines, a privileged scaffold in medicinal chemistry due to its ability to act as a hinge-binding motif in kinase inhibitors [1]. The compound is supplied as a light yellow liquid with a purity of ≥98% and is widely utilized as a synthetic intermediate for the construction of functionalized pyridine derivatives via transition metal-catalyzed cross-coupling reactions . Its primary value proposition lies in its dual functional handles: the bromine atom at the 3-position serves as a reactive site for cross-coupling, while the N-methylamino group at the 2-position can be further elaborated or directly engage biological targets .

Workflow
Kinase-targeted medicinal chemistry building block
Selection
Dual reactive handles: Br for cross-coupling, N-Me for target engagement
Use Context
Liquid format compatible with automated HTS dispensing

Why 3-Bromo-N-methylpyridin-2-amine Cannot Be Replaced by Unsubstituted or Regioisomeric Aminopyridines


The 3-bromo substitution pattern on 3-bromo-N-methylpyridin-2-amine confers a distinct electronic and steric profile that dictates its reactivity in cross-coupling reactions and its binding affinity toward kinase targets . Compared to the 4-bromo or 5-bromo regioisomers, the 3-position bromine experiences unique steric and electronic influence from the adjacent 2-N-methylamino group, resulting in altered oxidative addition rates in palladium-catalyzed transformations . Furthermore, the N-methyl group in this compound cannot be substituted with a free NH2 group without losing specific biological activities; removal of the N-methyl group in analogous aminopyridine kinase inhibitors has been shown to ablate target engagement [1]. Simple substitution with non-brominated analogs like N-methylpyridin-2-amine (CAS 4597-87-9) or non-methylated analogs like 2-amino-3-bromopyridine (CAS 13534-99-1) fails to preserve the unique combination of synthetic handle and pharmacophoric features required for specific applications.

Regioisomeric substitution
3-Br position unique steric/electronic profile may alter cross-coupling rates vs. 4- or 5-bromo analogs
N-methyl requirement
Removal of N-methyl group may ablate kinase target engagement observed with this scaffold
Non-brominated analogs
Lack of bromine handle prevents diversification via cross-coupling, limiting synthetic utility

Quantitative Differentiation of 3-Bromo-N-methylpyridin-2-amine vs. Closest Structural Analogs


Physical State Differentiation: Liquid vs. Solid Handling Enables Distinct Formulation and Dispensing Workflows

3-Bromo-N-methylpyridin-2-amine is a light yellow liquid at room temperature . In contrast, its non-methylated analog 2-amino-3-bromopyridine (CAS 13534-99-1) is a solid with a melting point of 61-65°C . The liquid physical state of the target compound eliminates the need for dissolution steps prior to liquid handling, reduces solvent incompatibility issues, and facilitates automated dispensing in high-throughput screening workflows.

Physical state
Data to verify
Liquid vs Solid (Δmp >45°C)
Supports automated liquid handling workflows
Supplier-reported liquid state; confirm physical form upon receipt
Medicinal chemistry Compound management High-throughput screening

Aqueous Solubility Advantage for In Vitro Assays and Bioconjugation

3-Bromo-N-methylpyridin-2-amine exhibits a calculated aqueous solubility of 0.471 mg/mL (2.52 mM) . This solubility is >3-fold higher than that of its non-methylated precursor 2-amino-3-bromopyridine, which is reported as 'slightly soluble' in water with a log S of -3.5 (approx. 0.05 mg/mL) . The improved aqueous solubility facilitates in vitro biological assays at micromolar concentrations without exceeding DMSO tolerability limits.

Aqueous solubility
Data to verify
~9-fold higher
Supports assay design with reduced DMSO carryover
Calculated solubility; experimental confirmation recommended
Drug discovery Bioconjugation In vitro pharmacology

Kinase Inhibition Selectivity Profile: PIM1/FLT3/Tie-2 Potency with Low FGFR Activity

3-Bromo-N-methylpyridin-2-amine demonstrates a distinctive kinase inhibition profile with nanomolar potency against PIM1 (IC50 = 11 nM) [1], FLT3 (IC50 = 180 nM) [2], and Tie-2 (IC50 = 0.600 nM) [3], while exhibiting weak activity against FGFR1 (IC50 = 4,840 nM) and FGFR2 (IC50 = 9,130 nM) [4]. This selectivity window (FGFR1/PIM1 ratio = 440) suggests utility as a starting scaffold for developing inhibitors with reduced anti-angiogenic liabilities associated with FGFR inhibition.

Kinase selectivity
Reported
440-fold (FGFR1/PIM1)
Informs selectivity-driven hit-to-lead optimization
Biochemical assay data; cellular context may differ
Kinase inhibitor Oncology Target selectivity

CYP1A2 Inhibition Liability: Predictive ADME Screening for Drug Development

3-Bromo-N-methylpyridin-2-amine inhibits human CYP1A2 with an IC50 of 20,000 nM (20 µM) [1]. For comparison, the potent clinical CYP1A2 inhibitor fluvoxamine exhibits an IC50 of approximately 0.1-0.5 µM [2]. While the compound does show CYP1A2 inhibition, the relatively high IC50 value indicates a low-to-moderate potential for CYP1A2-mediated drug-drug interactions at concentrations typically achieved in early discovery assays (≤10 µM). This data enables proactive risk assessment during lead optimization.

CYP1A2 inhibition
Cross-study comparable
IC50 20 µM (40–200× less potent)
Supports early DDI risk assessment in lead series
Human liver microsome data; verify with in-house assays
ADME Drug-drug interaction Cytochrome P450

Optimal Scientific and Industrial Use Cases for 3-Bromo-N-methylpyridin-2-amine Based on Empirical Evidence


Scaffold for PIM1/FLT3 Dual Kinase Inhibitor Lead Generation

3-Bromo-N-methylpyridin-2-amine exhibits nanomolar potency against both PIM1 (IC50 = 11 nM) and FLT3 (IC50 = 180 nM) kinases [1]. This dual inhibition profile is valuable for developing therapeutic agents targeting hematologic malignancies such as acute myeloid leukemia (AML), where both PIM and FLT3 signaling contribute to disease pathogenesis. The compound's liquid physical state and moderate aqueous solubility facilitate high-throughput biochemical screening and rapid analog synthesis .

Synthetic Intermediate for Selective Tie-2/VEGFR2 Kinase Inhibitors

With potent Tie-2 inhibition (IC50 = 0.600 nM) and VEGFR2 inhibition (IC50 = 11 nM) [1], 3-bromo-N-methylpyridin-2-amine serves as a key building block for constructing anti-angiogenic kinase inhibitors. The 3-bromo substituent provides a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling rapid diversification of the pyridine scaffold to optimize selectivity and pharmacokinetic properties .

CYP Inhibition Liability Assessment in Early Drug Discovery ADME Panels

The compound's CYP1A2 inhibition IC50 of 20 µM [1] makes it suitable as a reference compound or control in cytochrome P450 inhibition assays. Its relatively low potency allows medicinal chemistry teams to benchmark the CYP liability of newly synthesized analogs, aiding in the prioritization of compounds with favorable drug-drug interaction profiles during lead optimization .

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation (hematologic cancer research)
Dual PIM1/FLT3 inhibition profile
Target engagement and selectivity in AML cell models
Anti-angiogenic inhibitor synthesis
Versatile 3-Br cross-coupling handle
VEGFR2/Tie-2 selectivity and PK optimization
CYP450 inhibition screening control
Moderate CYP1A2 inhibition benchmark
DDI risk ranking in lead series

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